molecular formula C7H10OS B2925742 cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one CAS No. 118597-91-4

cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one

Cat. No. B2925742
CAS RN: 118597-91-4
M. Wt: 142.22
InChI Key: WGUHSXWRJNEGPK-OLQVQODUSA-N
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Description

“Cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one” is a cyclic compound containing a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . The “tetrahydro” prefix indicates that the compound is fully saturated, meaning it contains no double bonds or aromaticity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiophene ring, possibly through a cyclization reaction . Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a five-membered thiophene ring with four carbon atoms and one sulfur atom . The “cis” configuration suggests that two substituents on the cyclopentane ring are on the same side .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and functional groups. Thiophenes are typically colorless liquids with a strong aroma . They are less dense than water and insoluble in water .

Scientific Research Applications

Catalytic Applications in Organic Synthesis
The research into cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one and related compounds primarily focuses on their applications as catalysts in organic synthesis. For example, the cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane/[PdCl(C3H5)]2 system has been demonstrated to catalyze the Suzuki cross-coupling of heteroaryl bromides with arylboronic acids efficiently, achieving good yields even at very high substrate/catalyst ratios. This system has proven effective across a variety of substrates, including pyridines, quinolines, thiophenes, indoles, pyrimidines, and furanes (Feuerstein, Doucet, & Santelli, 2001).

Advancements in Palladium-Catalyzed Reactions
Further developments in palladium-catalyzed reactions highlight the versatility of similar catalyst systems. The palladium-tetraphosphine complex, particularly the cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)-cyclopentane-[PdCl(eta3-C3H5)]2 variant, has shown remarkable efficiency in coupling aryl halides with alkynes. This system can achieve very high substrate-to-catalyst ratios with good yields, underscoring its utility in synthesizing complex organic molecules (Feuerstein, Berthiol, Doucet, & Santelli, 2003).

Enhancing Chemical Synthesis Processes
The research also extends to enhancing various chemical synthesis processes, including the Heck reaction with heteroaryl halides and the coupling of aryl bromides with 1-alkynols. These studies demonstrate the catalyst's ability to facilitate these reactions efficiently, achieving high turnover numbers and good yields across different reaction conditions (Berthiol, Feuerstein, Doucet, & Santelli, 2002); (Feuerstein, Doucet, & Santelli, 2004).

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be studied further for potential medicinal uses . Alternatively, if it has interesting chemical properties, it could be studied in the context of synthetic chemistry or materials science.

properties

IUPAC Name

(3aR,6aS)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUHSXWRJNEGPK-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSCC2CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CSC[C@@H]2CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one

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